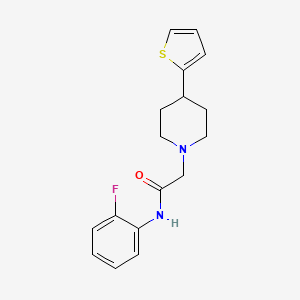

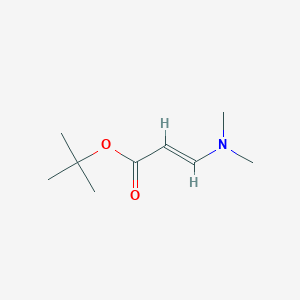

![molecular formula C21H13FN2O4 B2783393 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-05-4](/img/structure/B2783393.png)

7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, 7-Fluoro-3,4-dihydronaphthalen-1 (2 H )-one was synthesized according to a literature method . It was dissolved in methanol along with 5-methoxynicotinaldehyde, then a 20% NaOH solution was added .Molecular Structure Analysis

The molecular structure of a similar compound, (E)-7-fluoro-2-((5-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, has been studied . The crystal structure was determined and the atomic coordinates were reported .Chemical Reactions Analysis

While specific chemical reactions involving “7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” are not available, related compounds have been studied. For example, 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products .Applications De Recherche Scientifique

Anti-Inflammatory Activity

The compound has been studied for its anti-inflammatory activity . The research was conducted on the crystal structure and anti-inflammatory activity of a similar compound, (E)-7-fluoro-2-((5-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one . This suggests that our compound could also have potential anti-inflammatory properties.

Crystallography and Structural Analysis

The compound’s unique structure makes it a subject of interest in crystallography and structural analysis . The molecular structure of a similar compound has been studied, providing valuable data for understanding the crystallographic properties of our compound .

Synthesis of Other Compounds

The compound can be used in the synthesis of other compounds . For instance, a similar compound, 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one, was synthesized using a literature method . This suggests that our compound could also serve as a precursor in the synthesis of other complex compounds.

Photocatalytic Degradation Studies

The compound could be used in studies related to photocatalytic degradation . A related compound, 3-Amino-5-methylisoxazole, is an intermediate formed during the photocatalytic degradation of sulfamethoxazole . This suggests that our compound could also play a role in similar processes.

Biological Processes and Therapeutic Interventions

Commercial Availability and Research

The compound is commercially available, which suggests its importance in scientific research. Its availability facilitates further research into its properties and potential applications.

Mécanisme D'action

Target of Action

It’s known that isoxazole derivatives, such as 7-fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, have been studied for their potential as cox-1 inhibitors . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain signaling.

Mode of Action

Isoxazole derivatives have been shown to inhibit cox-1, potentially reducing the production of prostaglandins and thereby reducing inflammation .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway by inhibiting COX-1, leading to a decrease in prostaglandin production . This can result in downstream effects such as reduced inflammation and pain signaling.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential COX-1 inhibitory activity. By inhibiting COX-1, the compound could reduce the production of prostaglandins, leading to decreased inflammation and pain signaling .

Propriétés

IUPAC Name |

7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O4/c1-11-9-16(23-28-11)24-18(12-5-3-2-4-6-12)17-19(25)14-10-13(22)7-8-15(14)27-20(17)21(24)26/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZARDMZBVZIRET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[d]thiazol-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2783315.png)

![5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride](/img/structure/B2783318.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2783319.png)

![1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2783320.png)

![4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2783325.png)

![N-Methyl-N-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783326.png)

![2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2783328.png)

![2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate](/img/structure/B2783331.png)

![1-(benzo[d]isoxazol-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2783333.png)